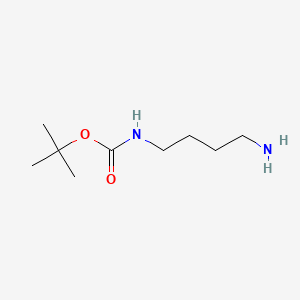
tert-ブチル N-(4-アミノブチル)カルバメート
説明
Tert-Butyl N-(4-aminobutyl)carbamate is a useful research compound. Its molecular formula is C9H20N2O2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
The exact mass of the compound tert-Butyl N-(4-aminobutyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-Butyl N-(4-aminobutyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl N-(4-aminobutyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化合物の合成
N-Boc-1,4-ブタンジアミン: は、薬理学的に活性な化合物の合成に利用されます 。その保護されたアミン基により、多段階合成における選択的反応が可能になり、医薬品開発における貴重な中間体となります。例えば、不要な副反応なしに、分子構造にアミン官能基を導入するために使用できます。
スペルミジンアナログの創出
この化合物は、スペルミジンアナログの調製において重要な役割を果たします 。スペルミジンは、細胞代謝に関与するポリアミンであり、老化と癌における役割が研究されています。スペルミジンのアナログは、その生物学的機能と潜在的な治療用途を理解するのに役立ちます。
C4スペーサーの導入
研究者は、N-Boc-1,4-ブタンジアミンを使用して、分子にC4スペーサーを導入します 。この用途は、材料科学と生物接合において重要であり、スペーサーは材料の物理的特性または接合分子の生物活性に影響を与える可能性があります。
プロテオミクス研究
プロテオミクスでは、N-Boc-1,4-ブタンジアミンは、タンパク質またはペプチドを修飾するために使用できます。 これは、タンパク質-タンパク質相互作用と細胞内でのタンパク質の機能の研究に役立ちます 。タンパク質上の特定の部位に結合することにより、相互作用ドメインを特定し、構造と機能の関係を理解するのに役立ちます。
ケミカルバイオロジー
ケミカルバイオロジーでは、この化合物は、生物系を研究するためのプローブを作成するために使用されます 。例えば、タンパク質に選択的に結合する小分子に組み込むことができ、タンパク質機能の研究と潜在的な薬物標的の特定が可能になります。
材料科学
N-Boc-1,4-ブタンジアミン: は、材料科学で使用されるデンドリマーやその他の高分子合成の中間体として役立ちます 。これらの材料は、さまざまな機能を持つ複雑な構造を形成する能力により、薬物送達、イメージング、センサーなどに応用されています。
有機合成
この化合物は、特に複雑な有機分子の構築における有機合成の試薬です 。そのBoc保護されたアミン基は、穏やかな条件下で脱保護できる汎用性の高いハンドルであり、さらなる官能基化を可能にします。
架橋試薬
最後に、これは、その二官能性のために架橋試薬として機能します 。2つの異なる分子または同じ分子の2つの異なる部分を連結することができ、これは、より大きな構造を作成したり、分析のために分子を固定化したりするのに役立ちます。
生化学分析
Biochemical Properties
tert-Butyl N-(4-aminobutyl)carbamate: plays a significant role in biochemical reactions, particularly in the synthesis of pharmacologically active compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is used in the preparation of spermidine analogues, which are essential for cellular growth and proliferation . The compound’s interaction with enzymes such as carboxy-silane coated iron oxide nanoparticles has been documented, highlighting its utility in imaging and drug delivery applications .
Cellular Effects
The effects of tert-Butyl N-(4-aminobutyl)carbamate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the synthesis of pharmacologically active compounds, which in turn can alter cellular behavior and function . Additionally, its role in the preparation of spermidine analogues suggests that it may impact cellular growth and proliferation .
Molecular Mechanism
At the molecular level, tert-Butyl N-(4-aminobutyl)carbamate exerts its effects through various binding interactions with biomolecules. It acts as a cross-linking reagent, facilitating the formation of complex molecular structures . The compound’s ability to modify iron oxide nanoparticles for imaging and drug delivery applications further underscores its molecular versatility . Additionally, its interaction with enzymes and proteins can lead to enzyme inhibition or activation, thereby influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl N-(4-aminobutyl)carbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular behavior . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to alter cellular function and metabolism .
Dosage Effects in Animal Models
The effects of tert-Butyl N-(4-aminobutyl)carbamate vary with different dosages in animal models. At lower doses, the compound may facilitate the synthesis of pharmacologically active compounds without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including enzyme inhibition and cellular damage . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent .
Metabolic Pathways
tert-Butyl N-(4-aminobutyl)carbamate: is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in the preparation of spermidine analogues highlights its involvement in metabolic processes essential for cellular growth and proliferation . Additionally, its interaction with carboxy-silane coated iron oxide nanoparticles suggests its participation in metabolic pathways related to imaging and drug delivery .
Transport and Distribution
Within cells and tissues, tert-Butyl N-(4-aminobutyl)carbamate is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to modify iron oxide nanoparticles for imaging and drug delivery applications further underscores its transport and distribution properties .
Subcellular Localization
The subcellular localization of tert-Butyl N-(4-aminobutyl)carbamate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These modifications can affect the compound’s activity and function within the cell . The compound’s role in the preparation of spermidine analogues suggests that it may localize to cellular compartments involved in growth and proliferation .
特性
IUPAC Name |
tert-butyl N-(4-aminobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7,10H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQWJXFJJZUVPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68076-36-8 | |
| Record name | tert-butyl N-(4-aminobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Boc-1,4-butanediamine in the synthesis of labeled agmatine?
A1: N-Boc-1,4-butanediamine acts as a crucial reagent in a two-step synthetic route to produce labeled agmatine. It reacts with labeled cyanamide, and the resulting product undergoes BOC deprotection to yield the desired labeled agmatine []. This method offers a new approach to generate isotopically labeled agmatine for studying metabolic pathways.
Q2: How is the structure of the synthesized agmatine confirmed?
A2: The synthesized agmatine's structure is confirmed using a combination of spectroscopic techniques, including 1D Nuclear Magnetic Resonance (1DNMR), 2D Nuclear Magnetic Resonance (2DNMR), and Infrared (IR) spectroscopy []. These techniques provide complementary structural information, ensuring the identity and purity of the synthesized compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


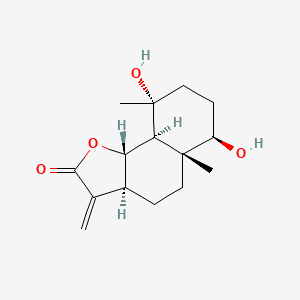
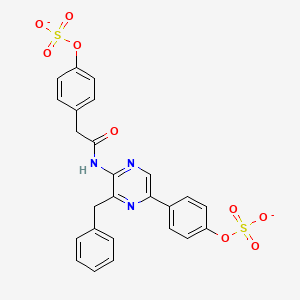
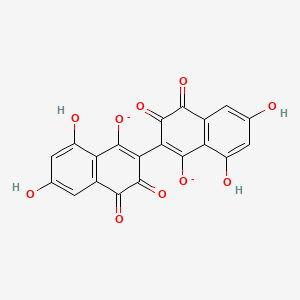
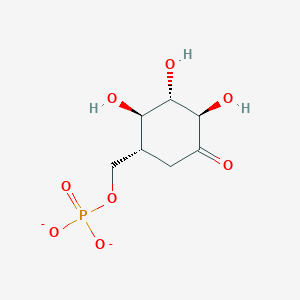
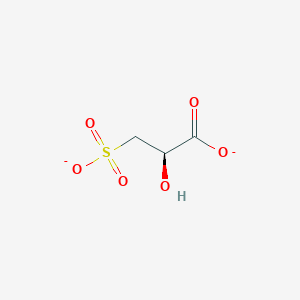
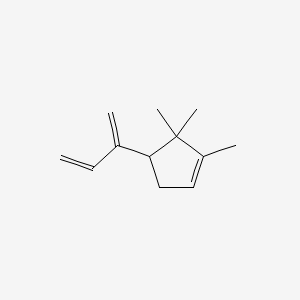


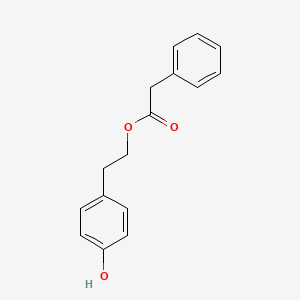
![(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate](/img/structure/B1265304.png)
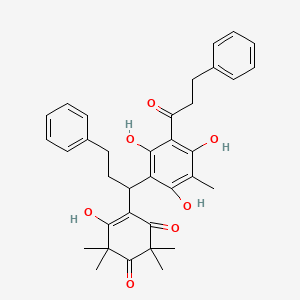


![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine](/img/structure/B1265313.png)
